![molecular formula C21H22FNS B14256037 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 388623-12-9](/img/structure/B14256037.png)
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a fluoro-substituted benzene ring and an isothiocyanate group, which contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Ethylcyclohexylphenyl Intermediate: This step involves the alkylation of cyclohexylbenzene with ethyl halides under Friedel-Crafts alkylation conditions.
Introduction of the Fluoro Group: The intermediate is then subjected to electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Isothiocyanate Group: Finally, the fluoro-substituted intermediate is reacted with thiophosgene or other isothiocyanate precursors to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and isothiocyanate groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, NFSI
Isothiocyanate Precursors: Thiophosgene, ammonium thiocyanate
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Fluoro-substituted Derivatives: Resulting from substitution reactions
Aplicaciones Científicas De Investigación
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluoro group may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
- 4-Ethoxy-4’-(4-ethylcyclohexyl)-2,3-difluoro-1,1’-biphenyl
Uniqueness
4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both a fluoro and an isothiocyanate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
388623-12-9 |
|---|---|
Fórmula molecular |
C21H22FNS |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4-[4-(4-ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C21H22FNS/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-12-21(23-14-24)20(22)13-19/h7-13,15-16H,2-6H2,1H3 |
Clave InChI |
JBADVOYWCDDOSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


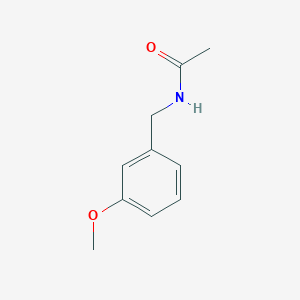
![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)

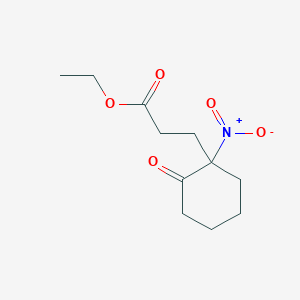
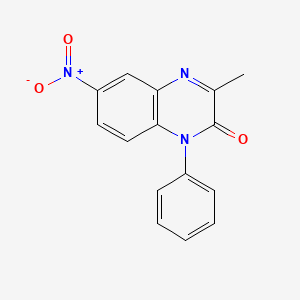


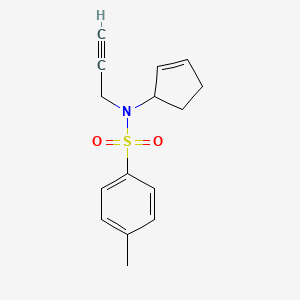
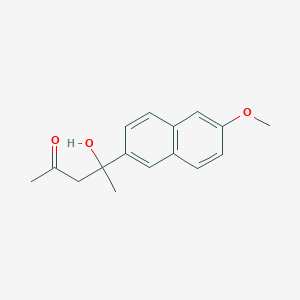
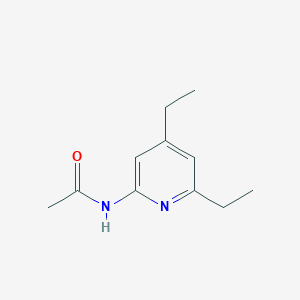

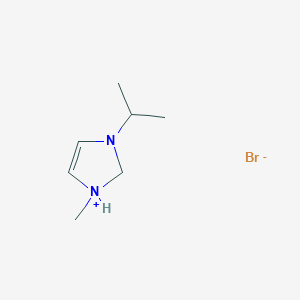
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
